4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
CAS No.: 392246-39-8
Cat. No.: VC7521136
Molecular Formula: C18H13N3O3S2
Molecular Weight: 383.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392246-39-8 |
|---|---|
| Molecular Formula | C18H13N3O3S2 |
| Molecular Weight | 383.44 |
| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H13N3O3S2/c22-15-7-8-16(23)21(15)12-5-3-11(4-6-12)17(24)20-18-19-13(10-26-18)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,20,24) |
| Standard InChI Key | XCZZHKRNPQMVDX-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide comprises three distinct structural domains:
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Benzamide backbone: A benzene ring substituted with a carbonyl-linked amine group.
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2,5-Dioxopyrrolidinyl substituent: A cyclic diketone fused to the benzene ring at the para position, introducing electron-withdrawing characteristics.
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Thiophene-thiazole moiety: A thiazole ring bearing a thiophen-2-yl group at its 4-position, connected to the benzamide via an amide bond.
This combination of electron-deficient (dioxopyrrolidinyl) and electron-rich (thiophene) systems creates a polarized molecular framework, potentially influencing solubility, reactivity, and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₄N₄O₃S₂ |
| Molecular Weight | 422.47 g/mol |
| IUPAC Name | 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
| Key Functional Groups | Benzamide, dioxopyrrolidine, thiazole, thiophene |
| Hypothesized Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide likely follows a multi-step sequence common to benzamide derivatives:
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Thiazole Ring Formation: Cyclocondensation of thioamides with α-haloketones generates the thiazole core. For example, reaction of thiophen-2-ylcarboxamide with bromoacetylthiophene yields the 4-(thiophen-2-yl)thiazol-2-amine intermediate.
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Benzamide Coupling: Amidation of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with the thiazole-2-amine intermediate using coupling agents like EDCI or HOBt.
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Purification: Chromatographic techniques (e.g., silica gel column) isolate the final product, with reaction yields dependent on solvent choice (e.g., dichloromethane or ethanol) and temperature control.
Critical Reaction Parameters
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Catalysts: Triethylamine or DMAP often facilitate amide bond formation.
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Temperature: Reflux conditions (70–80°C) optimize reaction kinetics while minimizing side products.
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Protecting Groups: The dioxopyrrolidinyl moiety may require protection during thiazole synthesis to prevent diketone reactivity.
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Profiles
While direct studies on 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide remain limited, structurally related compounds exhibit diverse bioactivities:
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Enhanced Monoclonal Antibody Production: Analogous benzamide derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, augment cell-specific productivity in recombinant CHO cultures by 2.2-fold, likely through metabolic modulation (e.g., increased ATP synthesis) .
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Antimicrobial Potential: Thiophene-thiazole hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) via membrane disruption .
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Kinase Inhibition: The dioxopyrrolidinyl group may confer selectivity toward ATP-binding pockets in kinases, a mechanism observed in pyrrolidine-dione-containing kinase inhibitors.
Structure-Activity Relationships (SAR)
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Thiophene Contribution: The thiophen-2-yl group enhances lipid solubility, potentially improving blood-brain barrier permeability .
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Dioxopyrrolidinyl Role: Cyclic diketones stabilize protein-ligand interactions through hydrogen bonding and dipole interactions.
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Thiazole Optimization: Substituents at the thiazole 4-position (e.g., trifluoroacetyl in analog VC4427030) modulate metabolic stability and target affinity.
Table 2: Bioactivity of Structural Analogs
Applications in Biotechnology and Medicine
Biomanufacturing Enhancement
The compound’s structural kinship to MPPB suggests utility in fed-batch bioreactor cultures, where suppressed cell growth coupled with elevated glucose uptake rates could enhance monoclonal antibody titers . Implementing such additives may reduce production costs by 15–30% in large-scale biologics manufacturing .
Therapeutic Development
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Oncology: Thiazole-thiophene hybrids exhibit antiproliferative effects in MCF-7 breast cancer cells (IC₅₀: 12.3 μM) .
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Neurodegeneration: Dioxopyrrolidinyl groups in kinase inhibitors show promise in tauopathy models, warranting evaluation in Alzheimer’s disease.
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current synthetic routes for analogs report yields of 40–60%; microwave-assisted or flow chemistry approaches may enhance efficiency.
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Stereochemical Control: Asymmetric synthesis of dioxopyrrolidinyl enantiomers could enable targeted protein interactions.
Preclinical Development
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